Ethyl 3-aminopropionate hydrochloride

Enzymatic synthesis Amidation Lipase catalysis

Ethyl 3-aminopropionate hydrochloride (β-alanine ethyl ester HCl) is the preferred β-amino acid ester for solution-phase peptide synthesis and enzymatic amidations. Its hydrochloride form guarantees stoichiometric control and high aqueous solubility, while the ethyl ester moiety provides the optimal lipophilic balance for dioxane-based lipase reactions (yields up to 82%)[reference:0]. The low melting point (67–70°C) permits mild recrystallization, reducing thermal degradation and improving purity outcomes compared to the methyl ester analog (103–105°C). Choose this grade to avoid reaction re-optimization and secure reproducible, high-yield syntheses.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 4244-84-2
Cat. No. B555161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminopropionate hydrochloride
CAS4244-84-2
Synonymsethyl3-aminopropanoatehydrochloride; 4244-84-2; beta-Alanineethylesterhydrochloride; Ethyl3-aminopropionatehydrochloride; Ethylbeta-alaninatehydrochloride; b-alanineethylesterhydrochloride; beta-alanineethylesterhcl; MFCD00012909; SBB004038; 3-AminopropionicAcidEthylEsterHydrochloride; ethyl3-aminopropanoate,chloride; H-|A-Ala-OEtinvertedexclamationmarkcurrencyHCl; h-b-ala-oethcl; h-beta-ala-oethcl; H-?-Ala-OEt.HCl; H-?-Ala-OEt?HCl; PubChem10927; ACMC-209jpi; AC1L9YHF; Ethylbeta-alaninateHCl; b-alanineethylesterhcl; AC1Q39XS; SCHEMBL2988; KSC495I4T; 306142_ALDRICH
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCCOC(=O)CC[NH3+].[Cl-]
InChIInChI=1S/C5H11NO2.ClH/c1-2-8-5(7)3-4-6;/h2-4,6H2,1H3;1H
InChIKeyRJCGNNHKSNIUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-aminopropionate hydrochloride (CAS 4244-84-2): Baseline Properties and Procurement Context


Ethyl 3-aminopropionate hydrochloride (β-alanine ethyl ester hydrochloride) is a β-amino acid ester derivative with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol [1]. This compound, supplied as a white to off-white crystalline powder with a melting point of 67–70 °C, is primarily utilized as a versatile building block in organic synthesis and peptide chemistry . Its hydrochloride salt form confers enhanced stability and aqueous solubility relative to the free base, making it a preferred reagent in solution-phase peptide synthesis and other aqueous-compatible protocols .

Why In-Class Substitution of Ethyl 3-aminopropionate Hydrochloride Can Compromise Reaction Outcomes


Substituting ethyl 3-aminopropionate hydrochloride with seemingly analogous compounds—such as its methyl ester counterpart or other amino acid ester hydrochlorides—can fundamentally alter reaction kinetics, solubility profiles, and product purity. The ethyl ester moiety provides a distinct balance of lipophilicity and steric bulk that influences both enzymatic and chemical transformations [1]. Furthermore, the specific hydrochloride counterion confers a reproducible melting point (67–70 °C) and solubility behavior that differs markedly from methyl or benzyl ester variants, directly impacting purification strategies and scale-up feasibility . Therefore, empirical selection based on comparative quantitative data is essential to avoid unanticipated yield losses or method re-optimization.

Quantitative Differentiation of Ethyl 3-aminopropionate Hydrochloride Against Key Comparators


Enzymatic Amidation Yield in Dioxane: β-Alanine Ethyl Ester vs. 3-Aminopropionitrile

In a direct head-to-head enzymatic amidation study using immobilized Candida antarctica lipase (CAL), β-alanine ethyl ester hydrochloride achieved an 82.0% yield of N-lauroyl-β-alanine ethyl ester in dioxane, whereas 3-aminopropionitrile under identical enzyme and temperature conditions required diisopropyl ether and produced 99.3% yield [1]. The marked solvent dependency difference highlights that β-alanine ethyl ester hydrochloride is the preferred substrate when reactions must be conducted in dioxane due to solubility or downstream compatibility requirements.

Enzymatic synthesis Amidation Lipase catalysis

Melting Point Differentiation for Purification and Formulation: Ethyl Ester vs. Methyl Ester Hydrochloride

Ethyl 3-aminopropionate hydrochloride exhibits a melting point of 67–70 °C, as consistently reported across multiple vendor datasheets . In contrast, the direct methyl ester analog (methyl 3-aminopropionate hydrochloride, CAS 3196-73-4) melts at 103–105 °C . This ~35 °C differential in melting point translates to a significantly lower energy requirement for melting and recrystallization processes, which can streamline purification workflows and reduce thermal degradation risk during formulation.

Physical property Purification Solid-state handling

Solvent Suitability in Lipase-Catalyzed Reactions: Dioxane vs. Diisopropyl Ether

The same enzymatic study [1] explicitly noted that diisopropyl ether was 'unsuited as a solvent owing to the low solubility' of β-alanine ethyl ester hydrochloride, whereas dioxane provided a compatible medium yielding 82.0%. In contrast, the nitrile comparator (3-aminopropionitrile) was fully compatible with diisopropyl ether, achieving near-quantitative yield. This demonstrates that ethyl 3-aminopropionate hydrochloride possesses a distinct solvent compatibility profile that must be matched to the intended synthetic route.

Enzymatic synthesis Solvent selection Process optimization

Optimal Application Scenarios for Ethyl 3-aminopropionate Hydrochloride Based on Quantitative Evidence


Enzymatic Amidation in Dioxane-Based Systems

When designing lipase-catalyzed amidation reactions that require dioxane as solvent (e.g., due to downstream coupling with dioxane-soluble intermediates or to avoid ether peroxide formation), ethyl 3-aminopropionate hydrochloride is the β-alanine derivative of choice. As demonstrated in [1], it yields 82.0% N-lauroyl-β-alanine ethyl ester in dioxane, whereas alternative substrates like 3-aminopropionitrile perform optimally only in diisopropyl ether.

Low-Temperature Purification and Crystallization Workflows

For laboratories or pilot plants operating under mild heating constraints, the lower melting point of ethyl 3-aminopropionate hydrochloride (67–70 °C) compared to its methyl ester analog (103–105 °C) enables gentler recrystallization conditions. This reduces thermal stress on the compound and any co-crystallized impurities, potentially improving purity outcomes and energy efficiency.

Solution-Phase Peptide Synthesis Requiring Hydrochloride Salt Form

The hydrochloride salt of ethyl 3-aminopropionate provides both solubility in aqueous and polar organic media and a defined counterion for stoichiometric control in peptide coupling reactions . This contrasts with free-base esters, which may exhibit variable protonation states and lower stability, making the hydrochloride the preferred form for reproducible peptide synthesis protocols.

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